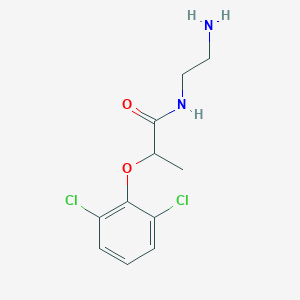

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

描述

The exact mass of the compound N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O2/c1-7(11(16)15-6-5-14)17-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGPXILYSHJRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN)OC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524944 | |

| Record name | N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344443-16-9 | |

| Record name | N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344443169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminoethyl-2-(2,6-dichlorophenoxy)) propanamide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT24TXU38S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide CAS 344443-16-9 material safety data sheet

An In-depth Technical Guide to the Safe Handling of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide intended for informational purposes for qualified professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by a supplier. Users should always consult the primary SDS for the most accurate and up-to-date information and perform their own risk assessments before handling this chemical.

Introduction

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a chemical compound identified with CAS number 344443-16-9.[1] Structurally, it is a derivative of propanamide and is also known as a metabolite of Lofexidine.[1][2] Given its classification as an acutely toxic substance, a thorough understanding of its hazard profile and adherence to stringent safety protocols are imperative for the protection of laboratory personnel and the environment. This guide synthesizes available data to provide a framework for its safe handling, storage, and emergency response.

Chemical Identification and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | PubChem |

| CAS Number | 344443-16-9 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄Cl₂N₂O₂ | PubChem[1] |

| Molecular Weight | 277.14 g/mol | PubChem[1] |

| Appearance | Dark-Red Oil (Note: some sources may vary) | SRD Pharma[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | SRD Pharma[3] |

Hazard Identification and GHS Classification

The primary and most critical information for safe handling is the hazard classification. According to the European Chemicals Agency (ECHA) C&L Inventory, this substance is classified as acutely toxic.[1]

GHS Classification:

-

Acute Toxicity, Oral: Category 3 (H301: Toxic if swallowed)[1]

-

Acute Toxicity, Dermal: Category 3 (H311: Toxic in contact with skin)[1]

-

Acute Toxicity, Inhalation: Category 3 (H331: Toxic if inhaled)[1]

Signal Word: Danger [1]

Hazard Pictograms:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements includes: P261, P262, P264, P270, P271, P280, P301+P316, P302+P352, P304+P340, P316, P321, P330, P361+P364, P403+P233, P405, and P501.[1] These statements form the basis for the specific handling and emergency protocols outlined in the subsequent sections of this guide.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial when working with highly toxic compounds. The following diagram illustrates a logical workflow for managing the risks associated with N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.

Caption: Logical workflow for risk assessment and control.

Exposure Controls and Personal Protection

Given the high acute toxicity via all major routes of exposure, stringent control measures are required.

Engineering Controls:

-

Primary Containment: All work involving the handling of solid or solutions of this compound must be conducted in a properly functioning and certified chemical fume hood. For weighing and handling of the solid material, a ventilated balance enclosure or powder containment hood is recommended to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust ventilation.[4][5]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[6]

-

Skin Protection:

-

Gloves: Wear double-layered chemical-resistant gloves, such as nitrile or neoprene. Check manufacturer's data for breakthrough times. Dispose of gloves immediately after handling and wash hands thoroughly.[7]

-

Lab Coat: A buttoned, full-sleeved lab coat is required. A chemically resistant apron may be necessary for larger quantities.

-

-

Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by engineering means (e.g., during a spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] Respirator use must be in accordance with a formal respiratory protection program.

First-Aid Measures

Immediate action is critical in case of exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

-

General Advice: Move the victim to fresh air. Call a poison control center or doctor for treatment advice.[8] Provide the SDS or this guide to the medical professional.

-

If Inhaled: Move person to fresh air. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for 15-20 minutes. Seek immediate medical attention.[7][8]

-

In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[4][8]

-

If Swallowed: Call a poison control center or doctor immediately for treatment advice.[9] Rinse mouth with water. Do NOT induce vomiting.[4][7] Never give anything by mouth to an unconscious person.

Fire-Fighting and Accidental Release Measures

While specific data on fire and reactivity are limited, general principles for organic compounds should be followed.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate PPE as described in Section 4.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Clean-up:

-

Small Spills (Solid): Gently sweep up and place in a suitable, closed container for disposal. Avoid creating dust.

-

Small Spills (Liquid): Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.

-

Large Spills: Contact emergency services and the institutional safety office.

-

Handling and Storage

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe dust or vapors.[4]

-

Use only in a chemical fume hood.[4]

-

Wash hands thoroughly after handling.[8]

-

Designate a specific area in the lab for working with this compound and clearly label it.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4][8]

-

Store locked up.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this specific compound are not widely available. The GHS classification is based on notifications to the ECHA C&L Inventory and indicates high acute toxicity.

-

Acute Toxicity: Toxic by oral, dermal, and inhalation routes.[1]

-

Other Toxicological Effects: No specific information is available regarding skin/eye irritation, sensitization, carcinogenicity, mutagenicity, or reproductive toxicity.[10] In the absence of data, this compound should be handled as if it may have other unknown toxic properties.

-

Ecological Information: No data is available on the ecotoxicity of this compound. It should be handled in a manner that prevents its release into the environment.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of in accordance with federal, state, and local environmental regulations.

-

Do not dispose of down the drain or with general laboratory trash.

-

Containers should be triple-rinsed (if appropriate) and disposed of as hazardous waste.

References

-

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide - PubChem. National Center for Biotechnology Information. [Link]

- SAFETY DATA SHEET - Dow AgroSciences. Dow AgroSciences S.A.S.

- Material Safety Data Sheet - Spectrum Chemical. Spectrum Chemical.

- SAFETY DATA SHEET - PBI Gordon Corporation.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Ragan and Massey, Inc. Ragan and Massey, Inc.

-

N-(2-Aminoethyl)propanamide - PubChem. National Center for Biotechnology Information. [Link]

-

N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (C11H14Cl2N2O2) - PubChemLite. PubChemLite. [Link]

-

N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

-

N-(2-aminoethyl)-2-methylpropanamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

- MATERIAL SAFETY D

- Material Safety Data Sheet - 2-Aminoethyl hydrogen sulf

Sources

- 1. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | C11H14Cl2N2O2 | CID 13177851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE [drugs.ncats.io]

- 3. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide [srdpharma.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. tarsis-agrichem.co.il [tarsis-agrichem.co.il]

- 9. davey.com [davey.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Pharmacokinetics of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide in Mammalian Models

Executive Summary

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive technical overview of the essential pharmacokinetic (PK) studies for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a compound identified as a metabolite of Lofexidine.[1][2] While direct, extensive pharmacokinetic data for this specific metabolite is not publicly available, this document establishes a robust framework for its investigation. By leveraging established principles of preclinical drug metabolism and pharmacokinetics (DMPK) and drawing parallels from structurally related dichlorophenoxy compounds, we outline the necessary steps to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4] This guide serves as a foundational blueprint for designing and executing the pivotal in-vivo and in-vitro experiments required for regulatory submission and clinical trial advancement.[5][6]

Introduction: The Critical Role of Pharmacokinetics

Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development.[3] It provides the quantitative data necessary to determine dosing regimens, predict potential drug-drug interactions, and establish a compound's safety and efficacy profile.[5] For N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, understanding its PK profile is paramount to assessing its potential biological activity and safety. Preclinical PK studies are designed to provide clear guidance for clinical trials, including the optimal route of administration and dosage.[3]

Physicochemical Properties and Predicted Profile

Before embarking on extensive in-vivo studies, a preliminary assessment of the compound's physicochemical properties is essential. These characteristics are strong predictors of its pharmacokinetic behavior.

| Property | Predicted Value/Information | Source | Implication for Pharmacokinetics |

| Molecular Formula | C₁₁H₁₄Cl₂N₂O₂ | [1] | Foundational for all calculations. |

| Molecular Weight | 277.14 g/mol | [2] | Influences diffusion and transport across membranes. |

| XLogP3 | 1.8 | [2] | Indicates moderate lipophilicity, suggesting a potential for good absorption and distribution into tissues, but not excessive partitioning into fat. |

| Hydrogen Bond Donors | 2 | [2] | Can influence solubility and interactions with transporters and metabolic enzymes. |

| Hydrogen Bond Acceptors | 4 | [2] | Can influence solubility and interactions with transporters and metabolic enzymes. |

| GHS Hazard Class | Toxic if swallowed, in contact with skin, or if inhaled. | [2] | Requires stringent safety protocols during handling and administration in all experimental settings. |

Preclinical Study Design: A Strategic Approach

A well-designed preclinical program is crucial for generating meaningful and regulatory-compliant data.[5] The selection of animal models, dose levels, and administration routes must be scientifically justified.

Mammalian Model Selection

-

Rodent Model (Rat): The Sprague-Dawley or Wistar rat is often the initial model of choice for PK screening due to its well-characterized physiology, historical data availability, and cost-effectiveness. Their metabolic pathways, while not identical, often provide a reasonable prediction for human metabolism.[7]

-

Non-Rodent Model (Beagle Dog or Cynomolgus Monkey): Regulatory agencies often require data from a second, non-rodent species to assess interspecies variability.[8] The choice depends on which species' metabolic profile more closely resembles that of humans, which can be determined through preliminary in-vitro studies using hepatocytes from different species.[7]

Scientist's Note: The decision to use rats as the primary model is based on their utility in providing foundational ADME data efficiently. Data from a second species, like dogs, becomes critical for confirming these findings and providing a more robust data package for IND submission.[5]

Dose Formulation and Administration

-

Formulation: The compound must be dissolved or suspended in a vehicle that is safe for the chosen route of administration and ensures complete bioavailability for intravenous doses. Common vehicles include saline, polyethylene glycol (PEG), or a combination of solvents.

-

Routes of Administration:

-

Intravenous (IV) Bolus: Essential for determining fundamental PK parameters like clearance (CL), volume of distribution (Vd), and terminal half-life (t½) in the absence of absorption variables.[3]

-

Oral Gavage (PO): Critical for assessing oral bioavailability (F%), the fraction of the drug that reaches systemic circulation. This route mimics the intended clinical route for many drugs.[9]

-

In-Vivo Experimental Workflow: A Step-by-Step Protocol

This section details a standardized protocol for a single-dose pharmacokinetic study in rats.

Animal Preparation and Dosing

-

Acclimatization: Male Sprague-Dawley rats (n=3-5 per group) are acclimated for at least 3-5 days.

-

Fasting: Animals are fasted overnight (approx. 12 hours) before dosing to minimize variability in oral absorption. Water is provided ad libitum.

-

Catheterization (Optional but Recommended): For serial blood sampling, cannulation of the jugular vein is performed a day prior to the study to reduce stress during collection.

-

Dose Administration:

-

IV Group: The formulated compound is administered as a single bolus injection via the tail vein.

-

PO Group: The formulation is administered via oral gavage using a suitable gavage needle.

-

Sample Collection

-

Blood Sampling: Serial blood samples (approx. 100-200 µL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at specific time points.

-

Time Points:

-

IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2,000 x g for 10 minutes at 4°C) to separate plasma.

-

Storage: Plasma samples are transferred to labeled tubes and stored at -80°C until analysis.

Experimental Workflow Diagram

Caption: Standard preclinical pharmacokinetic study workflow.

Bioanalytical Methodology: Quantifying the Compound

Accurate quantification of the analyte in biological matrices is non-negotiable.[10] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[10][11]

Method Development and Validation

-

Sample Preparation: This is a critical step to remove interfering substances from the plasma matrix.[12] Common techniques include:

-

Protein Precipitation (PPT): A rapid method where a solvent like acetonitrile is used to crash out proteins.

-

Liquid-Liquid Extraction (LLE): Separates the drug based on its partition between two immiscible liquids.

-

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte.[13]

-

-

Chromatography: A reverse-phase C18 column is typically used to separate the analyte from endogenous plasma components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.

-

Validation: The method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters like accuracy, precision, linearity, selectivity, and stability.[10][13]

Pharmacokinetic Data Analysis and Interpretation

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like WinNonlin.[9]

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration. | Indicates the rate of absorption and is a key parameter for safety assessment.[14] |

| Tmax | Time to reach Cmax. | Provides information on the rate of absorption.[14] |

| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point. | Represents the total drug exposure over time.[14] |

| AUC (0-inf) | Area under the curve extrapolated to infinity. | A more complete measure of total drug exposure. |

| t½ | Terminal half-life. | The time required for the plasma concentration to decrease by half; determines dosing interval.[3] |

| CL | Clearance. | The volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination. |

| Vd | Volume of Distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution. |

| F% | Bioavailability (for PO dose). | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[14] |

Metabolism and Excretion: The Fate of the Compound

Understanding how a compound is metabolized is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites.[15]

Predicted Metabolic Pathways

Given its structure, N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is likely to undergo several metabolic transformations:

-

Hydrolysis: The amide bond is susceptible to hydrolysis by amidases or esterases, which would cleave the molecule into 2-(2,6-dichlorophenoxy)propanoic acid and ethylenediamine.[15]

-

Oxidation: The aromatic ring is a potential site for hydroxylation mediated by Cytochrome P450 (CYP) enzymes. The specific isozymes involved (e.g., CYP3A4, CYP2D6) would need to be identified using in-vitro systems like human liver microsomes.

-

Conjugation: Hydroxylated metabolites or the primary amine can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Diagram of Potential Metabolic Pathways

Caption: Predicted metabolic pathways for the compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to defining the pharmacokinetic profile of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. The successful execution of these studies will provide a robust data package to understand the compound's ADME properties, support its safety assessment, and enable rational dose selection for first-in-human clinical trials.[6] The insights gained are fundamental to navigating the complex path of drug development and are a prerequisite for any investigational new drug (IND) application.[5]

References

- How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024, August 1). Vertex AI Search.

- Oxidative stress in ventral prostate, ovary, and breast by 2,4-dichlorophenoxyacetic acid in pre- and postnatal exposed r

- N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE. (n.d.). Inxight Drugs.

- N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. (n.d.). SRD Pharma.

- N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. (n.d.). PubChem.

- Current development of bioanalytical sample preparation techniques in pharmaceuticals. (2025, October 31). ScienceDirect.

- Preclinical Studies in Drug Development. (n.d.). PPD.

- Bioanalytical Methods: Principles, Techniques, and Applications in Drug Analysis. (2025, December 27). TSI Journals.

- General Considerations for Preclinical Studies Submissions. (2024, March 27). Saudi Food and Drug Authority.

- What is a typical workflow in preclinical pharmacokinetics?. (2025, May 29).

- BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PROPOFOL IN K3EDTA HUMAN PLASMA BY USING LC-ESI-MS/MS. (n.d.).

- Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.

- A Pharmacokinetic Study of Antimalarial 3,5-diaryl-2-aminopyridine Derivatives. (n.d.). Inventi Impact: Pharmacokinetics & Pharmacodynamics.

- Bioanalytical strategy used in development of pharmacokinetic (PK) methods that support biosimilar programs. (n.d.). PMC.

- Metabolism of propanil in vivo, including the clinical toxicity associated with each metabolite. (n.d.).

- The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)

- Evaluation of the Pharmacokinetic Features and Tissue Distribution of the Potent Nonnucleoside Inhibitor of HIV-1 Reverse Transcriptase, N-[2-(2-fluorophenethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-240) With an Analytical HPLC Method. (n.d.). PubMed.

Sources

- 1. N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE [drugs.ncats.io]

- 2. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | C11H14Cl2N2O2 | CID 13177851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prisysbiotech.com [prisysbiotech.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. ppd.com [ppd.com]

- 6. sfda.gov.sa [sfda.gov.sa]

- 7. mdpi.com [mdpi.com]

- 8. Bioanalytical strategy used in development of pharmacokinetic (PK) methods that support biosimilar programs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the pharmacokinetic features and tissue distribution of the potent nonnucleoside inhibitor of HIV-1 reverse transcriptase, N-[2-(2-fluorophenethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-240) with an analytical HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inventi Impact: Pharmacokinetics & Pharmacodynamics | Inventi Journals Pvt.Ltd [inventi.in]

- 15. researchgate.net [researchgate.net]

Structural Pharmacology and Metabolic Fate of Lofexidine: The Role of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide at Alpha-2 Receptors

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the pharmacotherapy of opioid withdrawal, lofexidine (Lucemyra) serves as a critical, centrally acting α2 -adrenergic receptor agonist[1]. However, understanding the drug's full pharmacokinetic profile requires a deep dive into its primary biotransformation products. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is the major ring-opened metabolite of lofexidine[2]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural pharmacology of this specific metabolite, explaining the causality behind its lack of receptor activity, detailing its CYP450-driven formation, and providing a self-validating analytical protocol for its isolation in clinical and quality control settings.

Mechanistic Deactivation at the α2 -Receptor

To understand the mechanism of action—or more accurately, the mechanistic deactivation—of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide at α2 -adrenergic receptors, we must analyze the structural prerequisites for receptor agonism.

The α2A -adrenergic receptor features a highly conserved orthosteric binding pocket within its transmembrane helices. Agonism requires two rigid structural pillars:

-

A lipophilic aromatic ring (the 2,6-dichlorophenyl group) that engages in π−π stacking with the Phe390 residue.

-

A conformationally restricted basic nitrogen (the intact imidazoline ring of lofexidine) that forms a critical, high-affinity salt bridge with the Asp113 residue in Transmembrane Domain 3 (TM3).

The Causality of Inactivity: When hepatic enzymes catalyze the hydrolysis and opening of lofexidine's imidazoline ring, it forms N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide[2]. This biotransformation abolishes the structural rigidity of the pharmacophore. The newly formed linear, flexible aminoethyl chain suffers a massive entropic penalty upon entering the receptor pocket. It fails to properly anchor to Asp113, and consequently, cannot induce the inward shift of Transmembrane Domains 5 and 6 required to activate the inhibitory G-protein ( Gi/Go ) complex. Therefore, this metabolite acts as a pharmacologically inactive bystander at the α2 -receptor, exerting no suppression on norepinephrine release[2].

CYP450-Mediated Biotransformation Pathway

The conversion of the active drug to this inactive propanamide derivative is primarily driven by hepatic first-pass metabolism, which clears approximately 30% of the administered dose before systemic circulation[1].

The primary catalyst is CYP2D6 , with minor contributions from CYP1A2 and CYP2C19[1]. These cytochrome P450 enzymes facilitate the initial hydroxylation of the imidazoline ring, leading to its rapid hydrolytic cleavage. The resulting N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is further deamidated into completely inert byproducts, such as 2-(2,6-dichlorophenoxy) propionic acid and 2,6-dichlorophenol, which are subsequently cleared via renal excretion[2].

Fig 1: CYP450-mediated ring-opening of lofexidine to its inactive propanamide metabolite.

Quantitative Pharmacokinetic Profile

Understanding the physicochemical shift between the parent drug and the metabolite is vital for predicting drug-drug interactions and designing extraction protocols. The addition of H2O (+18.01 Da) during ring-opening significantly alters the molecule's polarity[3].

Table 1: Comparative Pharmacological and Analytical Profile

| Parameter | Lofexidine (Parent Drug) | N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide |

| Pharmacological Status | Active α2 -Adrenergic Agonist | Inactive Metabolite / Degradation Impurity |

| Target Affinity ( Ki ) | 7.6 nM (Rat cerebral cortex)[4] | Negligible (Loss of rigid pharmacophore) |

| Molecular Weight | 259.13 g/mol [5] | 277.14 g/mol [3] |

| LogP (Hydrophobicity) | ~2.6 | ~1.8 (Increased polarity due to ring opening) |

| Primary Elimination | Hepatic biotransformation[2] | Renal excretion (as inactive conjugates)[1] |

Self-Validating LC-MS/MS Protocol for Metabolite Isolation

For researchers conducting pharmacokinetic profiling or forced degradation quality control (QC), separating the active lofexidine from its ring-opened propanamide impurity is critical. The following protocol is engineered for absolute structural confirmation, utilizing causality-driven chromatographic principles based on established degradation studies[5].

Step 1: Matrix Preparation & Internal Standardization

-

Action: Aliquot 100 µL of plasma (or stability sample) into a microcentrifuge tube. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., Lofexidine- d4 ).

-

Causality: The internal standard creates a self-validating system. Because the metabolite and parent drug ionize differently, the heavy isotope corrects for matrix-induced ion suppression in the mass spectrometer, ensuring quantitative trustworthiness.

-

Action: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant.

-

Causality: ACN rapidly denatures and precipitates plasma proteins while maintaining the solubility of both the lipophilic parent and the highly polar ring-opened metabolite.

Step 2: Chromatographic Separation

-

Column: Waters Symmetry C18 (150 × 4.6 mm, 3.5 µm)[5].

-

Mobile Phase: Isocratic elution using Water:Acetonitrile (75:25, v/v)[5]. Flow rate at 0.8 mL/min.

-

Causality: The C18 stationary phase provides optimal hydrophobic retention for the 2,6-dichlorophenoxy moiety. The precise 75% aqueous ratio is mandatory; it forces the retention of the polar primary amine of the ring-opened metabolite, preventing it from eluting in the void volume. Concurrently, the 25% organic modifier is sufficient to elute the intact lofexidine without excessive peak tailing.

Step 3: Mass Spectrometry (ESI+ MRM) Detection

-

Action: Utilize Electrospray Ionization in positive mode (ESI+).

-

Transitions:

-

Causality: The +18 Da mass shift directly corresponds to the hydrolytic ring-opening of the imidazoline structure. Monitoring these specific Multiple Reaction Monitoring (MRM) transitions ensures absolute structural confirmation even if chromatographic resolution degrades over the lifespan of the column.

Clinical Implications in Drug Development

The metabolic conversion to N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is not just an analytical curiosity; it has profound clinical implications. Because this pathway is heavily reliant on CYP2D6[1], patients who are CYP2D6 "poor metabolizers" will exhibit significantly reduced formation of this inactive metabolite. Consequently, the active parent drug accumulates, increasing the area under the curve (AUC) and elevating the risk of severe α2 -mediated adverse events, such as orthostatic hypotension, bradycardia, and QT interval prolongation[1].

Drug developers must account for this by ensuring that co-administration of lofexidine with strong CYP2D6 inhibitors (e.g., paroxetine) triggers mandatory dosage reductions to prevent toxicity[1]. Tracking the plasma concentrations of the inactive propanamide metabolite serves as a highly accurate biomarker for in vivo CYP2D6 activity during clinical trials.

References

-

Title: N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | CID 13177851 Source: PubChem, National Library of Medicine URL: [Link]

-

Title: Lofexidine | CID 30668 Source: PubChem, National Library of Medicine URL: [Link]

-

Title: LUCEMYRA (lofexidine) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Separation and Identification of Forced Degradation Products of Lofexidine by Using LC-MS/MS Source: Asian Journal of Pharmaceutical and Clinical Research (via ResearchGate) URL: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Lofexidine | C11H12Cl2N2O | CID 30668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | C11H14Cl2N2O2 | CID 13177851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

identifying N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide as a lofexidine synthesis impurity

Identifying N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide as a Lofexidine Synthesis Impurity: A Comprehensive Analytical Guide

The Analytical Imperative in Lofexidine Synthesis

Lofexidine (marketed under the brand name Lucemyra) is a centrally acting, highly selective α2-adrenergic receptor agonist utilized primarily to mitigate the acute physical symptoms of opioid withdrawal. Structurally, lofexidine is an imidazoline derivative: 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole.

During the synthesis, formulation, and shelf-life storage of lofexidine, the active pharmaceutical ingredient (API) is highly susceptible to chemical degradation. The most critical degradation pathway is the nucleophilic ring-opening of the imidazoline moiety, which yields a primary acyclic amide impurity: N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (CAS 344443-16-9). Identifying and quantifying this specific impurity is a strict cGMP requirement, as its presence directly indicates API degradation and compromises therapeutic efficacy. Interestingly, this exact chemical hydrolysis mirrors the primary in vivo metabolic breakdown of lofexidine catalyzed by the CYP2D6 enzyme[1].

Mechanistic Pathway of Impurity Formation

The formation of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is driven by the hydrolysis of the C=N bond within the imidazoline ring. This reaction is highly catalyzed by both acidic and alkaline environments.

-

Under Alkaline Conditions: Hydroxide ions ( OH− ) act as strong nucleophiles, directly attacking the electron-deficient carbon of the imidazoline ring.

-

Under Acidic Conditions: The imidazoline nitrogen is protonated, significantly increasing the electrophilicity of the adjacent carbon, thereby facilitating attack by ambient water molecules.

Both pathways result in the cleavage of the ring, yielding an amide linkage with a terminal primary amine.

Mechanistic pathway of lofexidine degradation via imidazoline ring opening.

Experimental Protocols: Forced Degradation & Isolation

To accurately profile this impurity, a self-validating forced degradation framework must be employed. The following methodology ensures that the impurity is generated under controlled conditions for subsequent LC-MS/MS and NMR characterization, as supported by [2].

Step-by-Step Methodology:

-

Baseline Establishment (Self-Validation Check): Prepare a 1.0 mg/mL stock solution of lofexidine API in LC-MS grade water/acetonitrile. Inject this unstressed standard to confirm the absence of the m/z 277 peak, ensuring the impurity is not an artifact of the electrospray ionization (ESI) source.

-

Acidic Hydrolysis: Transfer 5 mL of the stock solution to a reaction vial. Add 5 mL of 0.1N HCl. Reflux the mixture at 70°C for 12 hours.

-

Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance of the 2,6-dichlorophenoxy group during protonation.

-

-

Alkaline Hydrolysis: In a separate vial, mix 5 mL of stock solution with 5 mL of 1N NaOH. Reflux at 70°C for 6 hours.

-

Reaction Quenching (Critical Step): Neutralize both stressed samples to pH 7.0 using 0.1N NaOH or 0.1N HCl, respectively.

-

Causality: Failing to quench the reaction will lead to secondary degradation (deamidation), breaking the impurity down further into 2,6-dichlorophenol and 2-(2,6-dichlorophenoxy)propionic acid, skewing quantitative recovery.

-

-

Filtration: Pass the neutralized solutions through a 0.22 μm PTFE syringe filter to remove any insoluble polymeric artifacts before injection.

Self-validating experimental workflow for lofexidine impurity profiling.

Analytical Strategy: LC-MS/MS and NMR Characterization

Identifying N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide requires orthogonal analytical techniques to confirm both mass and structural rearrangement[3].

LC-MS/MS Parameters

-

Column: Waters Symmetry C18 (150 × 4.6 mm, 3.5 μm).

-

Causality: The C18 stationary phase provides optimal hydrophobic retention for the lipophilic dichlorophenoxy moiety, while preventing the polar aminoethyl tail from causing peak tailing.

-

-

Mobile Phase: Isocratic elution using Water:Acetonitrile (75:25 v/v).

-

Causality: Isocratic conditions are deliberately chosen over gradient elution to prevent baseline drift and ensure highly reproducible retention times for polar degradants.

-

-

Mass Analysis (ESI+): Lofexidine exhibits an intact [M+H]+ precursor ion at m/z 259. The target ring-opened impurity, having incorporated a water molecule ( H2O = 18 Da), will exhibit a distinct [M+H]+ peak at m/z 277 .

NMR Structural Confirmation

To unequivocally prove that the m/z 277 mass corresponds to the ring-opened amide rather than an isomeric artifact, NMR is utilized:

-

13 C NMR: The imidazoline ring in lofexidine contains an amidine-like carbon that resonates at approximately ~160 ppm. Upon hydrolysis, this symmetry is broken. The spectrum of the impurity will show a distinct downfield shift to ~170-175 ppm, characteristic of a classic amide carbonyl carbon.

-

1 H NMR: The spectrum will reveal the disappearance of the broad imidazoline -NH proton, replaced by a new primary amine ( −NH2 ) signal and a secondary amide ( −CONH− ) proton.

Quantitative Data & Stability Profiling

The table below summarizes the yield and behavior of the N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide impurity under various ICH-mandated stress conditions[2].

| Stress Condition | Reagent / Environment | Temp / Time | Lofexidine Degradation | Impurity Yield |

| Acidic Hydrolysis | 0.1N HCl | 70°C / 12h | Extensive | High |

| Alkaline Hydrolysis | 1N NaOH | 70°C / 6h | Extensive | High |

| Neutral Hydrolysis | LC-MS Grade Water | 70°C / 24h | Minimal | Low |

| Oxidative Stress | 3% H2O2 | RT / 24h | Extensive | N/A (Different Pathway) |

| Thermal Stress | Solid State | 105°C / 24h | Minimal | None |

Table 1: Forced degradation stability profile of Lofexidine API and the relative yield of the ring-opened impurity.

Regulatory & Quality Control Implications

Under ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.10% must be structurally identified and toxicologically qualified. Because N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide forms readily in the presence of ambient moisture over time (if improperly formulated) or during harsh synthetic workups, continuous monitoring via validated LC-MS/MS methods is a non-negotiable cGMP requirement[4]. Formulators must ensure that excipients used in the final dosage form do not create localized micro-environments of high or low pH that could catalyze this ring-opening pathway over the drug's shelf life.

References

-

PubChem . "Lofexidine - CID 30668". National Center for Biotechnology Information. URL:[Link]

-

Mastanamma, S.K., et al. "Separation and Identification of Forced Degradation Products of Lofexidine by Using LC-MS/MS". Asian Journal of Pharmaceutical and Clinical Research, 2022. URL:[Link]

-

Pharmaffiliates . "N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide - CAS 344443-16-9". Pharmaffiliates Reference Standards. URL: [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Determination of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug development and chemical research. A fundamental aspect of this characterization is the unambiguous determination of a compound's molecular weight and exact mass. This guide provides a comprehensive technical overview of the principles and practices for determining these critical parameters for the compound N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. We will delve into the theoretical calculations that differentiate average molecular weight from monoisotopic (exact) mass and present a field-proven, self-validating experimental workflow using High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of mass determination methodologies, from foundational theory to practical application and data interpretation.

Introduction: The Critical Role of Mass in Compound Identification

In the journey from discovery to application, a molecule's identity must be unequivocally established. The molecular weight and exact mass are primary identifiers that confirm the elemental composition of a synthesized or isolated compound. While often used interchangeably, these terms describe distinct physical properties.

-

Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. It is calculated using the standard atomic weights found on the periodic table and is typically expressed in atomic mass units (amu) or Daltons (Da).[1][2]

-

Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] This value is crucial for high-resolution mass spectrometry, which can distinguish between compounds with the same nominal mass but different elemental formulas.[4][5]

For N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a compound with the molecular formula C₁₁H₁₄Cl₂N₂O₂ , precise mass determination is essential to confirm its synthesis and purity, forming the basis for all subsequent biological and pharmacological evaluation.[6][7]

Section 1: Theoretical Mass Determination

The first step in confirming a molecule's identity is to calculate its theoretical mass values based on its elemental formula.

Derivation of the Molecular Formula

The systematic name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide defines a unique chemical structure from which the molecular formula is derived:

-

Propanamide core with a 2-(2,6-dichlorophenoxy) group: C₉H₇Cl₂O₂

-

N-(2-Aminoethyl) substituent: C₂H₇N₂

Combining these fragments yields the molecular formula C₁₁H₁₄Cl₂N₂O₂ .[6]

Calculation of Molecular Weight and Exact Mass

Using the derived formula, we can calculate the two key mass values. The distinction arises from the use of average atomic weights versus the masses of the most abundant isotopes.

| Element | Count | Standard Atomic Weight (amu) | Subtotal (amu) | Most Abundant Isotope | Isotopic Mass (Da) | Subtotal (Da) |

| Carbon (C) | 11 | 12.011 | 132.121 | ¹²C | 12.000000 | 132.000000 |

| Hydrogen (H) | 14 | 1.008 | 14.112 | ¹H | 1.007825 | 14.109550 |

| Chlorine (Cl) | 2 | 35.453 | 70.906 | ³⁵Cl | 34.968853 | 69.937706 |

| Nitrogen (N) | 2 | 14.007 | 28.014 | ¹⁴N | 14.003074 | 28.006148 |

| Oxygen (O) | 2 | 16.000 | 32.000 | ¹⁶O | 15.994915 | 31.989830 |

| Total | 277.153 | 276.043234 |

Summary of Theoretical Mass Values:

This calculated exact mass is the target value for experimental verification using high-resolution mass spectrometry.

Section 2: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for confirming the elemental composition of a compound by providing highly accurate mass measurements, often to within 5 parts per million (ppm).[4] Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) or ESI-Orbitrap are the gold standard for this purpose.[10]

Principle of Operation

The experimental workflow involves several key stages: sample introduction, ionization, mass analysis, and detection.

-

Liquid Chromatography (LC): The sample is first injected into an LC system to separate the analyte of interest from impurities, ensuring a clean signal for analysis.[11]

-

Ionization (Electrospray Ionization - ESI): As the analyte elutes from the LC column, it enters the ESI source. A high voltage is applied to the liquid, creating a fine spray of charged droplets.[12] The solvent evaporates, ultimately transferring charge to the analyte molecule to form gas-phase ions (e.g., [M+H]⁺).[13][14]

-

Mass Analysis: These ions are then guided into the mass analyzer.

-

Time-of-Flight (TOF): Ions are accelerated by an electric field into a field-free drift tube.[15] Lighter ions travel faster and reach the detector first, allowing for mass separation based on flight time.

-

Orbitrap: Ions are trapped in an electrostatic field and oscillate around a central electrode.[16][17] The frequency of oscillation is directly related to their mass-to-charge ratio (m/z) and is detected as an image current.[18][19] This frequency is then converted into a high-resolution mass spectrum via a Fourier transform.[17]

-

-

Detection: The detector records the arrival time or oscillation frequency of the ions, generating a signal that is proportional to their abundance.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the accurate mass determination of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.

1. Instrument Calibration and System Suitability:

-

Objective: To ensure the mass spectrometer is performing within specifications for mass accuracy and resolution.

-

Procedure:

-

Perform a routine instrument tuning and mass calibration according to the manufacturer's guidelines, using a certified calibration solution (e.g., Agilent Tune Mix, Pierce LTQ Velos ESI Positive Ion Calibration Solution).[20]

-

The calibration establishes a reliable relationship between the detected signal (time or frequency) and the m/z value.[21][22]

-

Analyze a system suitability standard (a known compound of similar mass) to verify that mass accuracy is within the acceptable range (typically < 5 ppm) before running experimental samples.[23]

-

2. Sample Preparation:

-

Objective: To prepare a clean, dilute sample suitable for LC-MS analysis.

-

Procedure:

-

Prepare a stock solution of the synthesized compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[24]

-

Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.[24]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[25]

-

Transfer the filtered sample to an appropriate autosampler vial.

-

3. LC-HRMS Data Acquisition:

-

Objective: To acquire high-resolution mass spectral data for the target analyte.

-

Procedure:

-

LC Method:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Method (Positive ESI Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Range: m/z 100-500.

-

Resolution: Set to a high value (e.g., >70,000 for Orbitrap or >20,000 for Q-TOF).

-

Data Acquisition: Full scan mode.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Source Temperature: Set according to instrument recommendations (e.g., 120-150 °C).

-

-

Section 3: Data Analysis and Interpretation

Mass Accuracy and Formula Confirmation

The primary goal of the analysis is to compare the experimentally measured mass with the theoretical exact mass. This is quantified by the mass error, calculated in parts per million (ppm).[26]

Formula for Mass Error (ppm):

[27]

For N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, the expected ion in positive ESI mode is the protonated molecule, [M+H]⁺.

-

Theoretical Exact Mass of [M+H]⁺: 276.04323 (M) + 1.007825 (H⁺) = 277.05106 Da

An experimentally measured mass within ± 5 ppm of this value provides high confidence in the assigned elemental formula, C₁₁H₁₅Cl₂N₂O₂⁺.[28]

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄Cl₂N₂O₂ |

| Ion Formula | [C₁₁H₁₄Cl₂N₂O₂ + H]⁺ |

| Theoretical Exact Mass (m/z) | 277.05106 |

| Acceptable Measured Mass Range (± 5 ppm) | 277.04967 - 277.05245 |

The Signature of Chlorine: Isotopic Pattern Analysis

A key feature that provides definitive structural confirmation for this compound is its isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), separated by approximately 2 Da.[29]

A molecule containing two chlorine atoms will exhibit a characteristic isotopic cluster for its molecular ion peak, with signals at M, M+2, and M+4.[30][31]

The expected relative intensities for a dichloro-compound are approximately 100:65:10 for the M, M+2, and M+4 peaks, respectively.[32] Observing this distinct pattern in the mass spectrum provides extremely strong evidence for the presence of two chlorine atoms in the molecule, validating the proposed structure far beyond what mass accuracy alone can provide.

Conclusion

The determination of molecular weight and exact mass is a foundational requirement in chemical and pharmaceutical sciences. For N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a combination of theoretical calculation and rigorous experimental verification by LC-HRMS provides an unassailable confirmation of its elemental composition. By following a self-validating protocol that includes proper instrument calibration, meticulous sample preparation, and sophisticated data analysis—including both high mass accuracy and isotopic pattern matching—researchers can achieve the highest level of confidence in their compound's identity. This guide provides the necessary framework for scientists to apply these principles, ensuring data integrity and advancing their research with authoritative, trustworthy results.

References

- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.

- Metabolomics Tools. (n.d.).

- Wikipedia. (2024). Orbitrap.

- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.

- Fiveable. (2025, August 15). High-Resolution Mass Spectrometry. Organic Chemistry.

- Thermo Fisher Scientific. (n.d.). Orbitrap LC-MS.

- Save My Exams. (2025, January 8). High Resolution Mass Spectrometry. Edexcel International A Level (IAL) Chemistry Revision Notes 2018.

- Moosmosis. (2023, January 12). Orbitrap Mass Spectrometry Explained. YouTube.

- SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry.

- Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.

- Quora. (2021, November 28). How does Orbitrap mass spectrometry work? How does it differ from other mass spectrometry instruments?.

- Mass Spectrometry Research Facility. (n.d.).

- Cociorva, O., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC.

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Chemistry.

- Chemistry LibreTexts. (2022, July 3). Isotope Abundance.

- Chemistry LibreTexts. (2020, May 30). Determination of the Molecular Formula by High Resolution Mass Spectrometry.

- ResearchGate. (n.d.).

- AAT Bioquest. (2023, June 27).

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry.

- PubChem. (n.d.). N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.

- Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.

- Cheng, W. L., et al. (2023).

- American Vacuum Society. (1993). Recommended Practice for the Calibration of Mass Spectrometers. AIP Publishing.

- FAST ComTec. (n.d.). Electrospray Time-of-Flight Mass Spectrometry.

- Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.

- IROA Technologies. (2026, January 15). Mass Spectrometry Standards for Reliable Analytical Results.

- Opentrons. (n.d.).

- SciSpace. (n.d.). Basics of mass spectrometry.

- PubChemLite. (n.d.). N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (C11H14Cl2N2O2).

- Wikipedia. (2024).

- LCGC International. (2019, August 6).

- University of Warwick. (2021, January 26).

- NCATS Inxight Drugs. (n.d.). N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE.

- SRD Pharma. (n.d.). N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.

- Shimadzu. (2019, April 10). On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS.

- PubChem. (n.d.). N-(2-Aminoethyl)propanamide.

- PubMed. (2004).

- Agilent. (n.d.).

- PubMed. (2011).

- Fiehn Lab. (n.d.).

- Omni Calculator. (n.d.).

- WebQC. (n.d.).

- Calculator.net. (n.d.).

- Vulcanchem. (n.d.).

- Selleckchem.com. (n.d.).

Sources

- 1. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 2. Molecular Weight Calculator | Vulcanchem [vulcanchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]

- 6. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | C11H14Cl2N2O2 | CID 13177851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide [srdpharma.com]

- 8. N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE [drugs.ncats.io]

- 9. PubChemLite - N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (C11H14Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 10. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. biocompare.com [biocompare.com]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrospray Time-of-Flight Mass Spectrometry [fastcomtec.com]

- 16. Orbitrap - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Orbitrap LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. scispec.co.th [scispec.co.th]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. ifccfiles.com [ifccfiles.com]

- 22. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iroatech.com [iroatech.com]

- 24. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 25. spectroscopyeurope.com [spectroscopyeurope.com]

- 26. What does ppm mean in mass spectrometry? | AAT Bioquest [aatbio.com]

- 27. Mass calculations: mass error and m/z from formula [warwick.ac.uk]

- 28. shimadzu.com [shimadzu.com]

- 29. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 30. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. researchgate.net [researchgate.net]

Application Note: A Strategic Approach to the Isolation and Characterization of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide from Lofexidine API

Abstract

This application note provides a comprehensive and detailed protocol for the isolation and characterization of the process-related impurity and potential degradant, N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, from the lofexidine Active Pharmaceutical Ingredient (API). Lofexidine, an α2-adrenergic receptor agonist, is utilized for the mitigation of opioid withdrawal symptoms.[1] The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product, necessitating their isolation and characterization as mandated by regulatory bodies such as the International Council on Harmonisation (ICH).[2] This guide details a systematic approach encompassing the development of a stability-indicating analytical HPLC method, its subsequent scaling to preparative high-performance liquid chromatography (prep-HPLC) for the isolation of the target impurity, and finally, the structural elucidation and purity confirmation of the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a paramount concern.[1] Impurities can originate from various sources, including the synthetic route of the API, degradation of the drug substance over time, or interactions with excipients in the final formulation.[3] Regulatory guidelines, such as ICH Q3A(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities in new drug substances.[2] The isolation of impurities is a critical step in this process, as it provides the pure substance required for definitive structural characterization and for conducting necessary safety and toxicological studies.

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a known metabolite of lofexidine and can also arise as a degradation product, particularly through hydrolysis of the imidazoline ring of the parent molecule. Its structural similarity to lofexidine presents a chromatographic challenge, necessitating the development of a highly selective separation method. This application note serves as a practical guide for researchers and scientists in the pharmaceutical industry to effectively isolate and characterize this and other similar impurities.

Strategic Workflow for Impurity Isolation

The isolation of a target impurity from a bulk API is a multi-step process that requires careful planning and execution. The workflow presented here is designed to be systematic and efficient, minimizing the consumption of valuable API and resources.

Figure 1: A schematic overview of the strategic workflow for the isolation and characterization of pharmaceutical impurities.

Phase 1: Analytical Method Development

The foundation of successful preparative chromatography is a robust and well-resolved analytical method. This phase focuses on developing a stability-indicating HPLC method capable of separating N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide from lofexidine and other potential impurities.

Protocol: Forced Degradation of Lofexidine API

To generate the target impurity at a detectable level and to ensure the stability-indicating nature of the analytical method, forced degradation studies are performed.[4][5]

Objective: To intentionally degrade the lofexidine API under various stress conditions to generate degradation products, including the target amide impurity.

Materials:

-

Lofexidine HCl API

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Acid Hydrolysis: Dissolve 10 mg of lofexidine HCl in 10 mL of 0.1 M HCl. Heat the solution at 80°C for 4 hours. Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Dissolve 10 mg of lofexidine HCl in 10 mL of 0.1 M NaOH. Heat the solution at 80°C for 2 hours. Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Dissolve 10 mg of lofexidine HCl in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place 10 mg of solid lofexidine HCl in a hot air oven at 105°C for 48 hours.

-

Photolytic Degradation: Expose a solution of lofexidine HCl (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

-

Sample Preparation for Analysis: For each stress condition, dilute the sample with the mobile phase to a final concentration of approximately 0.1 mg/mL of the initial lofexidine concentration.

Protocol: Analytical HPLC Method Development

Objective: To develop a gradient reversed-phase HPLC method that provides baseline separation of lofexidine and N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. A C18 column is a good starting point for moderately polar compounds like lofexidine and its impurities.[6]

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| Detection | UV at 244 nm |

| Sample Diluent | Water:Acetonitrile (80:20, v/v) |

Rationale for Method Parameters:

-

C18 Stationary Phase: Provides good retention for the moderately non-polar lofexidine and its related substances.

-

Formic Acid in Mobile Phase: Improves peak shape and provides protons for positive ion mode mass spectrometry if LC-MS is used for peak tracking.

-

Gradient Elution: Necessary to resolve closely eluting impurities and to elute all components with good peak shapes in a reasonable time.

-

UV Detection at 244 nm: A suitable wavelength for the detection of lofexidine and its chromophoric impurities.

Phase 2: Preparative Scale-Up and Isolation

Once a robust analytical method is established, it can be scaled up for preparative chromatography. The goal is to maximize the loading of the API while maintaining the resolution of the target impurity.[7]

Protocol: Scaling from Analytical to Preparative HPLC

Objective: To calculate the appropriate parameters for the preparative HPLC method based on the optimized analytical method.

Calculations: The key to successful scaling is to maintain a constant linear velocity of the mobile phase and to adjust the flow rate and injection volume proportionally to the cross-sectional area of the preparative column.[6][7]

-

Scaling Factor (SF): SF = (d_prep² / d_anal²)

-

Where d_prep is the internal diameter of the preparative column and d_anal is the internal diameter of the analytical column.

-

-

Preparative Flow Rate (F_prep): F_prep = F_anal × SF

-

Preparative Injection Volume (V_prep): V_prep = V_anal × SF

-

Gradient Time Adjustment: If the column lengths are different, the gradient time points should be adjusted proportionally: t_prep = t_anal × (L_prep / L_anal)

Example Scaling Calculation:

| Parameter | Analytical | Preparative |

| Column Dimensions | 2.1 mm ID x 100 mm L | 21.2 mm ID x 150 mm L |

| Flow Rate | 0.3 mL/min | 30.5 mL/min |

| Injection Volume | 5 µL | 508 µL |

| Gradient Duration | 20 min | 30 min |

Protocol: Preparative HPLC for Impurity Isolation

Objective: To isolate N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide from the lofexidine API in sufficient quantity for characterization.

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| Instrument | Waters AutoPurification System or equivalent |

| Column | XBridge Prep C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 30 mL/min |

| Column Temperature | Ambient |

| Injection Volume | Up to 1 mL (depending on sample concentration and loading study) |

| Detection | UV at 244 nm |

| Sample Preparation | Dissolve lofexidine HCl API in the initial mobile phase composition (Water:Acetonitrile, 90:10) at the highest possible concentration without causing precipitation. Filter through a 0.45 µm filter before injection. |

Fraction Collection:

-

Set the fraction collector to trigger based on the UV signal of the target impurity peak, which is expected to elute just before the main lofexidine peak.

-

Collect the peak in multiple small fractions to ensure the highest purity in the central fractions.

-

Perform analytical HPLC on the collected fractions to identify those with the highest purity of the target impurity.

Figure 2: A workflow diagram of a typical preparative HPLC system for impurity isolation.

Phase 3: Characterization and Purity Assessment

After isolation, the identity and purity of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide must be unequivocally confirmed.

Protocol: Post-Isolation Work-up

Objective: To remove the mobile phase solvents and concentrate the isolated impurity.

Procedure:

-

Pool the fractions containing the pure impurity as determined by analytical HPLC.

-

Remove the acetonitrile using a rotary evaporator at a temperature not exceeding 40°C.

-

Freeze the remaining aqueous solution and lyophilize to obtain the impurity as a solid powder.

Protocol: Purity Assessment

Objective: To determine the purity of the isolated N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.

Procedure:

-

Prepare a solution of the isolated solid in the analytical HPLC mobile phase.

-

Inject the solution into the analytical HPLC system developed in Phase 1.

-

Determine the purity by calculating the area percentage of the target impurity peak relative to all other peaks in the chromatogram. A purity of >95% is generally considered suitable for use as a reference standard.

Structural Elucidation

Objective: To confirm the chemical structure of the isolated impurity.

Techniques:

-

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Expected Results: An accurate mass measurement of the molecular ion ([M+H]⁺) should correspond to the calculated exact mass of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide (C₁₁H₁₅Cl₂N₂O₂⁺, calculated m/z 277.0505). Fragmentation analysis (MS/MS) should show characteristic losses, such as the loss of the aminoethyl group or cleavage of the amide bond, which can further confirm the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

¹H NMR (in DMSO-d₆): Expected signals would include:

-

Aromatic protons of the dichlorophenoxy group.

-

A quartet and a doublet for the -CH(CH₃)- group.

-

Multiplets for the two methylene groups of the ethylenediamine moiety.

-

Amide and amine protons, which may be broad and exchangeable with D₂O.

-

-

¹³C NMR: Will show the expected number of carbon signals corresponding to the structure.

-

2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

-

Conclusion

This application note provides a detailed and systematic methodology for the successful isolation and characterization of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide from lofexidine API. By following these protocols, pharmaceutical scientists can confidently generate high-purity impurity reference standards, which are essential for method validation, stability studies, and ensuring the overall quality and safety of the lofexidine drug product. The principles and techniques described herein are broadly applicable to the isolation of other pharmaceutical impurities.

References

-

Agilent Technologies. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

-

Agilent Technologies. Scale-Up of Protein Separations from Analytical to Semipreparative HPLC. Retrieved from [Link]

-

Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2006, October). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

-

Mastanamma, S. K., et al. (2022). Separation and identification of forced degradation products of lofexidine by using lc-ms/ms. ResearchGate. Retrieved from [Link]

-

Veeprho. Lofexidine Impurities and Related Compound. Retrieved from [Link]

-

Pharmaffiliates. Lofexidine-impurities. Retrieved from [Link]

-

Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

-

YMC Co., Ltd. Strategy of method development for isolation/purification. Retrieved from [Link]

-

Chromatography Online. (2026, March 15). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

-

European Medicines Agency. Quality guidelines: impurities. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

Spectroscopy Online. (2026, March 3). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

-

Journal of AOAC International. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

-

PubChem. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. Retrieved from [Link]

-

PubChem. Lofexidine. Retrieved from [Link]

-